5-(5-Bromo-1H-indol-1-yl)pentanoic acid

Catalog No.
S982202
CAS No.
1065074-70-5
M.F
C13H14BrNO2
M. Wt
296.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(5-Bromo-1H-indol-1-yl)pentanoic acid

CAS Number

1065074-70-5

Product Name

5-(5-Bromo-1H-indol-1-yl)pentanoic acid

IUPAC Name

5-(5-bromoindol-1-yl)pentanoic acid

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

InChI

InChI=1S/C13H14BrNO2/c14-11-4-5-12-10(9-11)6-8-15(12)7-2-1-3-13(16)17/h4-6,8-9H,1-3,7H2,(H,16,17)

InChI Key

FPHJMJDCDLSXDP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2CCCCC(=O)O)C=C1Br

Canonical SMILES

C1=CC2=C(C=CN2CCCCC(=O)O)C=C1Br
  • Indole Derivatives: The molecule contains an indole group, a bicyclic aromatic organic compound found in many natural products and pharmaceuticals ScienceDirect. Researchers investigate indole derivatives for various biological activities.
  • Bromine Substitution: The presence of a bromine atom can influence a molecule's properties. Studying how this substitution affects activity in 5-(5-Bromo-1H-indol-1-yl)pentanoic acid compared to similar unbrominated molecules can provide insights into structure-function relationships.
  • Organic Synthesis: The molecule's structure can be a target molecule for organic synthesis research. This field focuses on creating new organic compounds with specific properties National Institutes of Health: .

5-(5-Bromo-1H-indol-1-yl)pentanoic acid is an organic compound characterized by a brominated indole structure connected to a pentanoic acid chain. The molecular formula of this compound is C13H14BrNO2C_{13}H_{14}BrNO_2 with a molecular weight of approximately 296.16 g/mol . The compound features a bicyclic indole moiety, which consists of a fused benzene and pyrrole ring, with bromine substituent at the 5-position. This structural arrangement imparts unique chemical properties, making it a subject of interest in various scientific studies.

Compounds containing indole structures are known for their significant biological activities. 5-(5-Bromo-1H-indol-1-yl)pentanoic acid may exhibit anti-inflammatory and anticancer properties due to its structural similarity to other biologically active indoles. Indoles have been associated with various physiological effects, including modulation of serotonin receptors and inhibition of certain enzymes involved in inflammatory pathways .

The synthesis of 5-(5-Bromo-1H-indol-1-yl)pentanoic acid can be achieved through several methods:

  • Bromination of Indole: Starting from 1H-indole, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the 5-position.
  • Alkylation: The resulting 5-bromoindole can be alkylated using pentanoic acid derivatives in the presence of a base such as sodium hydride or potassium carbonate.
  • Carboxylation: Further functionalization can be conducted to introduce the carboxylic acid group, possibly through oxidation or direct carboxylation methods .

5-(5-Bromo-1H-indol-1-yl)pentanoic acid has potential applications in medicinal chemistry as a precursor for synthesizing other biologically active compounds. Its unique structure makes it useful in drug discovery, particularly for developing anti-inflammatory and anticancer agents. Additionally, it may serve as a molecular probe for studying biological pathways involving indole derivatives .

Studies involving interaction with biological targets are crucial for understanding the pharmacological potential of 5-(5-Bromo-1H-indol-1-yl)pentanoic acid. Interaction studies may include:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Investigating how this compound influences biological pathways at the molecular level.
  • In vitro and In vivo Studies: Conducting tests in cell cultures and animal models to assess efficacy and safety profiles .

Several compounds share structural similarities with 5-(5-Bromo-1H-indol-1-yl)pentanoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
IndomethacinIndole structure with an acetic acid derivativeNon-steroidal anti-inflammatory drug
OsimertinibBrominated indole linked to an aromatic systemTargeted therapy for non-small cell lung cancer
Serotonin (5-Hydroxytryptamine)Indole structure with hydroxyl groupNeurotransmitter involved in mood regulation
TryptophanIndole amino acidEssential amino acid precursor for serotonin

These compounds highlight the diversity within indole derivatives while emphasizing the unique properties that 5-(5-Bromo-1H-indol-1-yl)pentanoic acid may possess due to its specific functional groups and structural configuration .

Chemical nomenclature and registry information

5-(5-Bromo-1H-indol-1-yl)pentanoic acid represents a brominated indole derivative with significant chemical registry documentation [1]. The compound is officially registered under the Chemical Abstracts Service number 1065074-70-5, establishing its unique chemical identity within international databases [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 5-(5-bromo-1H-indol-1-yl)pentanoic acid, reflecting its structural composition of a brominated indole ring system connected to a pentanoic acid chain [2] [3].

Alternative nomenclature systems recognize this compound through several synonymous designations including 5-Bromo-1H-indole-1-pentanoic acid and 1H-Indole-1-pentanoic acid, 5-bromo- [1] [2]. The compound is catalogued under the MDL number MFCD11053861, providing additional registry verification across chemical databases [1] [3]. These systematic naming conventions ensure consistent identification across scientific literature and commercial applications.

ParameterValueSource
Chemical Abstracts Service Number1065074-70-5 [1]
International Union of Pure and Applied Chemistry Name5-(5-bromo-1H-indol-1-yl)pentanoic acid [2]
MDL NumberMFCD11053861 [1]
Molecular FormulaC₁₃H₁₄BrNO₂ [1]
Molecular Weight296.16 g/mol [1]

Molecular structure and formula (C₁₃H₁₄BrNO₂)

The molecular structure of 5-(5-Bromo-1H-indol-1-yl)pentanoic acid is characterized by the molecular formula C₁₃H₁₄BrNO₂, indicating a compound with thirteen carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms [1] [2]. The structural architecture consists of a brominated indole core system covalently linked to a pentanoic acid chain through the nitrogen atom at position 1 of the indole ring [2] [4].

The indole moiety represents a bicyclic aromatic system comprising a fused benzene and pyrrole ring, with the bromine substituent specifically positioned at the 5-position of the benzene ring [1] [2]. This bromination pattern significantly influences the electronic properties and reactivity of the compound. The pentanoic acid chain extends from the indole nitrogen through a five-carbon aliphatic chain terminating in a carboxylic acid functional group [2] [4].

Structural representation through Simplified Molecular Input Line Entry System notation describes the compound as O=C(O)CCCCN1C=CC2=C1C=CC(Br)=C2, while the canonical Simplified Molecular Input Line Entry System format appears as OC(=O)CCCCN1C=CC2C=C(Br)C=CC1=2 [2]. The International Chemical Identifier string InChI=1S/C13H14BrNO2/c14-11-4-5-12-10(9-11)6-8-15(12)7-2-1-3-13(16)17/h4-6,8-9H,1-3,7H2,(H,16,17) provides a unique structural descriptor for computational applications [2].

Physical and chemical properties

The physical and chemical properties of 5-(5-Bromo-1H-indol-1-yl)pentanoic acid reflect its dual aromatic-aliphatic character and the presence of multiple functional groups [1] [4]. The compound exhibits a molecular weight of 296.16 g/mol, consistent with its molecular formula C₁₃H₁₄BrNO₂ [1] [2]. The presence of both hydrophobic indole ring systems and hydrophilic carboxylic acid functionality contributes to its amphiphilic properties.

Computational predictions indicate a logarithm of the partition coefficient value of approximately 3.66, suggesting moderate lipophilicity [4]. The polar surface area is calculated as 42.23 Ų, indicating limited hydrogen bonding capability primarily associated with the carboxylic acid group [4]. The compound contains five rotatable bonds, providing conformational flexibility particularly within the pentanoic acid chain [4].

The molecular refractivity value of 71.90 reflects the compound's polarizability and optical properties [4]. The presence of the bromine atom significantly contributes to the overall molecular polarizability and may influence intermolecular interactions. Structural analysis reveals thirty-one total atoms and thirty-two bonds within the molecular framework, with two distinct ring systems contributing to the overall structural complexity [4].

PropertyValueSource
Molecular Weight296.16 g/mol [1]
Logarithm of Partition Coefficient3.66 [4]
Polar Surface Area42.23 Ų [4]
Rotatable Bonds5 [4]
Ring Count2 [4]
Molecular Refractivity71.90 [4]

Crystallographic data and conformational analysis

Crystallographic analysis of 5-(5-Bromo-1H-indol-1-yl)pentanoic acid reveals important structural features related to its molecular conformation and solid-state organization [5] [6]. The indole ring system typically adopts a planar conformation, with the bromine substituent positioned within the plane of the aromatic system [5] [6]. Studies of related brominated indole compounds demonstrate that the indole core maintains planarity with mean deviations from planarity typically less than 0.025 Å [5] [6].

The pentanoic acid chain attached to the indole nitrogen exhibits conformational flexibility, with multiple rotameric states accessible at room temperature [7] [8]. Conformational analysis of similar indole-carboxylic acid derivatives indicates that the carboxylic acid group can adopt various orientations relative to the indole plane, with torsion angles ranging from near-coplanar to perpendicular arrangements [7] [8].

Crystal packing analysis of structurally related compounds reveals intermolecular hydrogen bonding patterns involving the carboxylic acid group [5] [9]. The bromine atom may participate in halogen bonding interactions, contributing to the overall crystal stability [5]. The molecular geometry analysis indicates that the indole ring system serves as a rigid structural framework, while the pentanoic acid chain provides conformational adaptability [10] [11].

Comparative analysis with similar bromoindole derivatives shows that the 5-position bromination minimally disrupts the aromatic planarity of the indole system [5] [6]. The inter-planar angles between the benzene and pyrrole rings of the indole system typically remain within 1-2 degrees, indicating minimal structural distortion [6]. This planarity is crucial for maintaining the electronic properties associated with the indole chromophore [10] [11].

Spectroscopic characteristics and identification parameters

Spectroscopic characterization of 5-(5-Bromo-1H-indol-1-yl)pentanoic acid involves multiple analytical techniques that provide detailed structural information [12] [13]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts associated with both the brominated indole system and the pentanoic acid chain [12] [13]. The indole proton signals typically appear in the aromatic region between 7.0-8.0 parts per million, with the 5-bromo substitution pattern producing distinctive coupling patterns [12] [13].

The carboxylic acid proton typically appears as a broad signal around 10-12 parts per million, often exchangeable with deuterium oxide [15]. The methylene protons of the pentanoic acid chain exhibit characteristic chemical shifts between 1.5-4.0 parts per million, with the α-methylene protons adjacent to the indole nitrogen showing downfield shifts due to the aromatic deshielding effect [15].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [13]. The aromatic carbon signals appear between 110-140 parts per million, with the brominated carbon typically showing characteristic downfield shifts [13]. The carboxylic acid carbon appears around 175-180 parts per million, while the aliphatic chain carbons exhibit signals between 20-40 parts per million [13].

Infrared spectroscopy reveals characteristic absorption bands for the major functional groups [16] [17]. The carboxylic acid group produces a broad O-H stretch around 2500-3000 cm⁻¹ and a sharp C=O stretch near 1700 cm⁻¹ [16] [17]. The indole N-H stretch appears around 3300-3500 cm⁻¹, while aromatic C-H stretches occur in the 3000-3100 cm⁻¹ region [16] [17].

Mass spectrometry analysis provides molecular ion identification and fragmentation patterns [18] [19]. The molecular ion peak appears at m/z 296/298 showing the characteristic bromine isotope pattern [18] [19]. Common fragmentation patterns include loss of the carboxylic acid group and cleavage of the pentanoic acid chain, producing diagnostic fragment ions that aid in structural confirmation [18] [19].

Spectroscopic MethodKey CharacteristicsSource
¹H Nuclear Magnetic ResonanceAromatic protons: 7.0-8.0 ppm [12]
¹³C Nuclear Magnetic ResonanceAromatic carbons: 110-140 ppm [13]
Infrared SpectroscopyC=O stretch: ~1700 cm⁻¹ [16]
Mass SpectrometryMolecular ion: m/z 296/298 [18]
Ultraviolet SpectroscopyIndole absorption: 250-300 nm [20]

Retrosynthetic Analysis and Synthetic Strategies

The retrosynthetic analysis of 5-(5-Bromo-1H-indol-1-yl)pentanoic acid reveals multiple strategic disconnections that can guide synthetic route design [1] [2]. The target molecule contains both a brominated indole core and a pentanoic acid chain, suggesting two primary retrosynthetic approaches: indole core construction followed by functionalization, or indole functionalization followed by chain extension.

The Fischer indole synthesis represents the most robust and widely applicable approach for constructing the indole core [1] [2]. This classical methodology involves the acid-catalyzed cyclization of phenylhydrazones derived from ketones or aldehydes, typically proceeding under thermal conditions with zinc chloride, boron trifluoride, or polyphosphoric acid as catalysts [2] [3]. The reaction demonstrates excellent scalability and generally affords indole products in 60-90% yield [1] [2].

Alternative retrosynthetic strategies include the Bischler indole synthesis, which utilizes aniline derivatives and α-haloketones under acidic conditions [1] [2]. This approach offers direct access to indole derivatives but requires harsh reaction conditions and typically provides moderate yields of 40-80% [1]. The Leimgruber-Batcho synthesis presents another viable option, employing nitrobenzene derivatives and enamines in the presence of base catalysts [1] [2].

The retrosynthetic analysis also reveals the potential for convergent synthetic approaches, where the brominated indole core and pentanoic acid chain can be prepared independently before coupling [4] [5]. This strategy allows for optimization of each component separately and can improve overall synthetic efficiency.

N-alkylation Approaches for Indole Functionalization

The N-alkylation of indoles represents a significant synthetic challenge due to the reduced nucleophilicity of the indole nitrogen atom compared to the C3 position [6] [7]. Several methodologies have been developed to achieve selective N-alkylation, each with distinct advantages and limitations.

Copper-catalyzed N-alkylation approaches have emerged as particularly effective methodologies [8]. The use of copper iodide in combination with potassium hydroxide and tri(p-tolyl)phosphine as ligand enables efficient N-alkylation through reductive cross-coupling with N-tosylhydrazones [8]. This method demonstrates good functional group tolerance and provides N-alkylated indole products in moderate to good yields ranging from 45-85% [8].

Iron-catalyzed N-alkylation methodologies offer an environmentally benign alternative to precious metal catalysts [9]. The employment of tricarbonyl(cyclopentadienone) iron complexes in 2,2,2-trifluoroethanol enables selective N-alkylation of indoline derivatives, which can subsequently be oxidized to the corresponding N-alkylated indoles [9]. This approach demonstrates excellent N-selectivity and provides products in yields ranging from 31-99% [9].

Palladium-catalyzed enantioselective N-alkylation represents a cutting-edge approach for accessing chiral N-alkylated indoles [7]. The use of chiral ligands enables the formation of products with excellent enantioselectivity, typically exceeding 90% enantiomeric excess [7]. This methodology is particularly valuable for pharmaceutical applications where stereochemical control is crucial.

Nickel-catalyzed N-alkylation approaches have gained prominence due to their ability to form carbon-carbon bonds adjacent to the indole nitrogen [7]. These methodologies enable the synthesis of chiral N-alkylated indoles through fragment coupling reactions with aryl, alkenyl, or alkynyl bromides [7].

Regioselective Bromination Techniques for the Indole Core

The regioselective bromination of indoles represents a fundamental challenge in synthetic chemistry due to the multiple reactive sites available on the indole ring system [10] [11]. The electronic properties of the indole nucleus result in preferential reactivity at the C3 position, followed by the C5 and C2 positions [10] [11].

N-bromosuccinimide (NBS) in carbon tetrachloride represents the most commonly employed bromination methodology [10] [11]. This system typically demonstrates regioselectivity following the order C3 > C5 > C2, with reaction yields ranging from 60-90% [10] [11]. The regioselectivity can be influenced by reaction conditions, including temperature, solvent, and the presence of directing groups [10] [11].

Molecular bromine in carbon tetrachloride offers an alternative approach with potentially higher yields [10]. The use of excess bromine (typically 8 equivalents) at room temperature for 24 hours can provide brominated indole products in 70-95% yield [10]. However, this methodology requires careful control to prevent over-bromination and formation of polyhalogenated products [10].

Enzymatic bromination represents an emerging green chemistry approach for regioselective indole functionalization [12] [13]. The use of thermostable halogenase variants enables C3-selective bromination under mild aqueous conditions [12] [13]. This methodology demonstrates excellent regioselectivity and provides an environmentally benign alternative to traditional chemical bromination [12] [13].

Electrochemical bromination techniques offer another environmentally friendly approach [14]. The electrochemical umpolung of bromide enables transition-metal-free bromination of indoles with excellent regioselectivity for the C3 position [14]. This methodology operates under mild conditions and eliminates the need for toxic reagents [14].

Alternative Synthetic Routes and Methodologies

Beyond the classical approaches, several alternative synthetic methodologies have been developed for accessing brominated indole derivatives. The Bartoli indole synthesis enables direct construction of indole rings from nitroarenes using vinyl magnesium bromide reagents [15]. This methodology provides a direct route to substituted indoles but typically requires harsh conditions and provides moderate yields [15].

The Hemetsberger-Knittel indole synthesis offers an alternative approach through the condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization [16] [17]. This methodology enables the preparation of indole-2-carboxylate derivatives, which can serve as versatile intermediates for further functionalization [16] [17].

Photoinduced synthetic approaches represent an emerging area of interest [15]. The use of visible light catalysis enables mild and selective transformations that can be applied to indole synthesis and functionalization [15]. These methodologies often operate under ambient conditions and demonstrate excellent functional group tolerance [15].

Multicomponent reactions offer efficient approaches for assembling complex indole structures in a single operation [18]. These methodologies typically involve the combination of three or more reactants in a single reaction vessel, enabling rapid access to diverse indole derivatives [18].

Optimization of Reaction Conditions and Scale-up Considerations

The optimization of reaction conditions represents a critical aspect of synthetic route development, particularly for industrial applications [19] [20]. Several key parameters must be considered during the optimization process, including temperature control, solvent selection, catalyst loading, and reaction time [19] [20].

Temperature control becomes increasingly important during scale-up operations due to the potential for exothermic reactions and the challenges associated with heat transfer in large reaction vessels [19] [20]. The implementation of appropriate cooling systems and temperature monitoring becomes essential for maintaining reaction selectivity and safety [19] [20].

Solvent selection plays a crucial role in both reaction efficiency and environmental impact [19] [20]. The transition from laboratory-scale reactions often requires consideration of solvent recovery, toxicity, and cost factors [19] [20]. Green chemistry principles favor the use of environmentally benign solvents such as water, alcohols, or ionic liquids where possible [19] [20].

Catalyst loading typically requires reduction during scale-up to minimize costs while maintaining reaction efficiency [19] [20]. The optimization of catalyst systems often involves balancing economic considerations with reaction performance [19] [20]. The use of heterogeneous catalysts can facilitate catalyst recovery and recycling [19] [20].

Workup procedures must be redesigned for large-scale operations, often favoring crystallization over chromatographic purification [19] [20]. The development of efficient purification methods becomes critical for maintaining product quality while minimizing waste generation [19] [20].

Process analytical technology (PAT) implementation enables real-time monitoring of reaction progress and quality parameters during scale-up [20]. This approach facilitates process optimization and ensures consistent product quality across different production scales [20].

The systematic optimization of reaction conditions using design of experiments (DOE) methodologies can significantly improve synthetic efficiency [20]. Statistical approaches enable the identification of optimal conditions while minimizing the number of experiments required [20].

XLogP3

2.8

Wikipedia

5-(5-Bromo-1H-indol-1-yl)pentanoic acid

Dates

Last modified: 08-16-2023

Explore Compound Types